molecular formula C11H18F2N2O B1489211 (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097943-77-4

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1489211
CAS RN: 2097943-77-4
M. Wt: 232.27 g/mol
InChI Key: BZRMBLPPYWOURU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H18F2N2O, and its molecular weight is 232.27 g/mol. The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The major route of metabolism of similar compounds is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

Scientific Research Applications

Metabolism, Excretion, and Pharmacokinetics

The compound, closely related to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone, was examined for its pharmacokinetics, metabolism, and excretion in rats, dogs, and humans. It showed rapid absorption in all species, with a significant portion of the dose excreted through urine in dogs and humans and feces in rats. The study highlighted the compound's metabolism pathways, including hydroxylation, amide hydrolysis, N-dealkylation, and phase II metabolic pathways such as carbamoyl glucuronidation (Sharma et al., 2012).

Synthesis and Antimicrobial Activity

A series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Notably, some compounds exhibited promising activity against various bacterial and fungal strains, highlighting the potential for further research and development in this area (Mallesha & Mohana, 2014).

Synthesis and Structural Analysis

Several studies focused on synthesizing and characterizing related compounds, emphasizing the importance of structural analysis in understanding the biological activity and properties of such molecules. For instance, research on the synthesis and crystal structure of related compounds provided insights into the molecular conformation and potential interactions that could influence their pharmacological profiles (Huang et al., 2021).

Novel Synthetic Approaches

A novel synthetic approach for a selective CB2 receptor agonist was developed, demonstrating the versatility of piperidine derivatives in medicinal chemistry. This approach, involving a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, highlights the compound's potential applications in developing new therapeutic agents (Luo & Naguib, 2012).

properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)8-4-6-15(7-8)11(16)9-3-1-2-5-14-9/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMBLPPYWOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 3
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 4
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

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